molecular formula C7H6ClNO3 B1367998 5-Chloro-6-methoxynicotinic acid CAS No. 884494-85-3

5-Chloro-6-methoxynicotinic acid

Cat. No.: B1367998
CAS No.: 884494-85-3
M. Wt: 187.58 g/mol
InChI Key: FUBFUAARMGZWPE-UHFFFAOYSA-N
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Description

5-Chloro-6-methoxynicotinic acid is a chemical compound with the molecular formula C7H6ClNO3 and a molecular weight of 187.58 g/mol It is a derivative of nicotinic acid, characterized by the presence of a chlorine atom at the 5th position and a methoxy group at the 6th position on the pyridine ring

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-Chloro-6-methoxynicotinic acid plays a significant role in biochemical reactions, particularly in the inhibition of bacterial growth. It interacts with various enzymes and proteins, including those involved in esterification and cyclization reactions. One notable interaction is with the enzyme responsible for the synthesis of cepaciamide, an antibiotic derived from this compound. This interaction inhibits the growth of gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce changes in the expression of specific genes involved in stress responses and metabolic pathways. Additionally, this compound has been observed to impact the autophagy machinery, which is crucial for cellular adaptation and survival under stress conditions .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its role in enzyme inhibition. The compound binds to specific enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, this compound inhibits the enzyme responsible for the synthesis of cepaciamide, leading to the inhibition of bacterial growth. This inhibition is crucial for its antibiotic properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to a decrease in its efficacy over time. Long-term exposure to the compound has been associated with sustained inhibition of bacterial growth and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit bacterial growth without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including damage to cellular structures and disruption of metabolic processes. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the synthesis of antibiotics. The compound interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These interactions can influence metabolic flux and the levels of various metabolites within the cell. Understanding the metabolic pathways of this compound is crucial for optimizing its use in biochemical and pharmaceutical applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation. The distribution of this compound within tissues can affect its overall efficacy and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For example, this compound may localize to the endoplasmic reticulum or mitochondria, impacting processes such as protein synthesis and energy production .

Preparation Methods

The synthesis of 5-Chloro-6-methoxynicotinic acid typically involves the chlorination and methoxylation of nicotinic acid derivatives. One common synthetic route includes the reaction of 6-methoxynicotinic acid with thionyl chloride to introduce the chlorine atom at the 5th position. The reaction conditions often require the use of an inert atmosphere and controlled temperatures to ensure the desired product’s purity and yield.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include additional purification steps such as recrystallization and chromatography to achieve high purity levels required for research and industrial applications.

Chemical Reactions Analysis

5-Chloro-6-methoxynicotinic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, esterification with methanol yields methyl esters, while cyclization reactions can produce various cyclic compounds.

Scientific Research Applications

5-Chloro-6-methoxynicotinic acid has several applications in scientific research:

Comparison with Similar Compounds

5-Chloro-6-methoxynicotinic acid can be compared with other nicotinic acid derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-chloro-6-methoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-12-6-5(8)2-4(3-9-6)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBFUAARMGZWPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588466
Record name 5-Chloro-6-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884494-85-3
Record name 5-Chloro-6-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 884494-85-3
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

5,6-Dichloro-nicotinic acid (1.00 g, 5.21 mmol) is added to a solution of Na (252 mg, 10.9 mmol) in methanol (50 mL). The mixture is refluxed overnight before another portion of Na (252 mg, 10.9 mmol) is added. Refluxing is continued for 2 h. The mixture is cooled to rt, diluted with water and concentrated. The remaining solid is dissolved in water and the solution is neutralised by adding 2 N aq. HCl. The resulting suspension is extracted twice with EA. The combined org. extracts are dried over MgSO4, filtered, concentrated and dried to give 5-chloro-6-methoxy-nicotinic acid (976 mg) as a white solid; LC-MS: tR=0.77 min; [M+1]+=189.90; 1H NMR (D6-DMSO): δ 4.03 (s, 3H), 8.22 (d, J=1.8 Hz, 1H), 8.67 (d, J=2.0 Hz, 1H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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